molecular formula C16H23N3O6 B12992908 Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate

Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate

Cat. No.: B12992908
M. Wt: 353.37 g/mol
InChI Key: RWAWBRMSCZHUDV-UHFFFAOYSA-N
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Description

Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate is an organic compound with the molecular formula C15H22N2O6. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate typically involves the reaction of methyl 2-[(tert-butoxycarbonyl)amino]acrylate with appropriate reagents under controlled conditions. One common method includes the use of anhydrous acetonitrile as a solvent and 4-dimethylaminopyridine as a catalyst. The reaction is carried out at low temperatures (0°C) and involves the addition of di-tert-butyl dicarbonate. The reaction mixture is then stirred for several hours, quenched with water, and extracted with dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the tert-butoxycarbonyl groups.

Scientific Research Applications

Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The tert-butoxycarbonyl groups can be cleaved under acidic conditions, revealing reactive sites that can participate in further chemical reactions. The pyrimidine ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[bis(tert-butoxycarbonyl)amino]acrylate
  • Methyl 2-[bis(tert-butoxycarbonyl)amino]thiazole-4-carboxylate
  • 2-[(tert-Butoxycarbonyl)amino]ethanol

Uniqueness

Methyl 2-[bis(tert-butoxycarbonyl)amino]pyrimidine-5-carboxylate is unique due to its pyrimidine core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of novel therapeutic agents .

Properties

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-5-carboxylate

InChI

InChI=1S/C16H23N3O6/c1-15(2,3)24-13(21)19(14(22)25-16(4,5)6)12-17-8-10(9-18-12)11(20)23-7/h8-9H,1-7H3

InChI Key

RWAWBRMSCZHUDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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